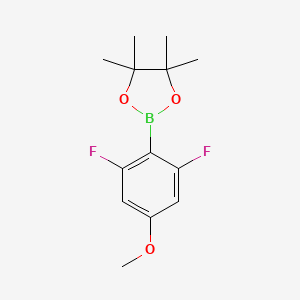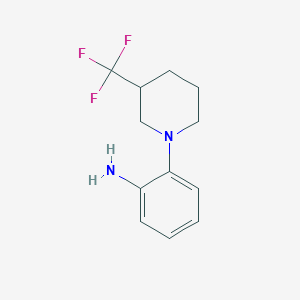
1-(3-トリフルオロメチルピペリジン-1-イル)-2-アミノベンゼン
概要
説明
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-[3-(Trifluoromethyl)piperidin-1-yl]aniline”, is a significant area of research in the pharmaceutical industry . Various intra- and intermolecular reactions are used to form these derivatives . For instance, a series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . The synthetic pathways used for preparing these new isatin sulonylpiperidinyl derivatives are depicted in Scheme 1 and Scheme 2 .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The trifluoromethyl group attached to the piperidine ring in “2-[3-(Trifluoromethyl)piperidin-1-yl]aniline” contributes to its unique properties.
作用機序
Target of Action
Piperidine derivatives have been known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
It’s known that piperidine derivatives can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Some piperidine derivatives have been noted for their reliable pharmacokinetic properties .
Result of Action
Some piperidine derivatives have shown promising results as antiviral agents, exhibiting a decrease in viral gene expression .
実験室実験の利点と制限
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline has several advantages when used in laboratory experiments. It is a versatile synthetic intermediate that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to using 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in laboratory experiments. It is highly flammable and toxic, and should be handled with care. In addition, it may react with other compounds, and should be used with caution.
将来の方向性
The use of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in scientific research is expected to continue to grow in the future. It can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it can be used in the synthesis of more complex molecules. It may also be used in the development of new materials, such as polymers, nanomaterials, and bio-based materials. Furthermore, it may be used in the development of new sensors and catalysts. Finally, it may be used in the development of new drugs and treatments.
科学的研究の応用
抗ウイルス薬
この化合物は、有望な抗ウイルス活性を示す新規誘導体の設計および合成に使用されてきました . 具体的には、これらの誘導体は、インフルエンザウイルス(H1N1)、単純ヘルペスウイルス1型(HSV-1)、およびコクサッキーウイルスB3(COX-B3)の3つのウイルスに対して試験されています . 合成された化合物は、低いIC50値で高い抗ウイルス活性を示しました .
薬物設計
“1-(3-トリフルオロメチルピペリジン-1-イル)-2-アミノベンゼン”構造の一部であるピペリジン部分は、薬物設計のための重要な合成断片です . ピペリジン含有化合物は、薬物構築のための最も重要な合成医薬品ブロックの1つを表しています .
医薬品
ピペリジン誘導体は、20種類以上の医薬品クラスに存在します . これは、製薬業界における“1-(3-トリフルオロメチルピペリジン-1-イル)-2-アミノベンゼン”の重要性を強調しています。
生物活性ピペリジンの合成
置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です . “1-(3-トリフルオロメチルピペリジン-1-イル)-2-アミノベンゼン”は、生物活性ピペリジンの合成のための適切な基質として使用できます .
潜在的な薬物の生物学的評価
“1-(3-トリフルオロメチルピペリジン-1-イル)-2-アミノベンゼン”のピペリジン部分は、潜在的な薬物の発見と生物学的評価に使用できます . この化合物は、ピペリジン含有化合物の薬理学的活性を研究するために使用できます .
構造-抗ウイルス活性相関研究
“1-(3-トリフルオロメチルピペリジン-1-イル)-2-アミノベンゼン”とその誘導体は、構造-抗ウイルス活性相関研究に使用できます . これらの研究は、将来の構造変更による抗ウイルス活性の変化を予測するのに役立ちます .
生化学分析
Biochemical Properties
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain viral proteases, which are crucial for the replication of viruses . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing the replication of the virus.
Cellular Effects
The effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease viral gene expression in infected cells, thereby reducing the viral load . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as viral proteases, inhibiting their activity . This inhibition prevents the replication of the virus and reduces its ability to infect host cells. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to changes in cell morphology and function.
Dosage Effects in Animal Models
In animal models, the effects of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline vary with different dosages. At lower doses, the compound has been shown to have therapeutic effects, such as reducing viral load and improving symptoms . At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites . These interactions can have significant effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline within cells and tissues are critical for its effectiveness. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in target tissues . These interactions can influence the localization and concentration of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in this process, ensuring that the compound reaches its intended site of action. This localization can influence the compound’s activity and effectiveness in modulating cellular processes.
特性
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-4-3-7-17(8-9)11-6-2-1-5-10(11)16/h1-2,5-6,9H,3-4,7-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUJPHAMCKPRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466622.png)
![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)
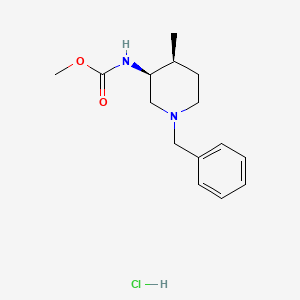
![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)
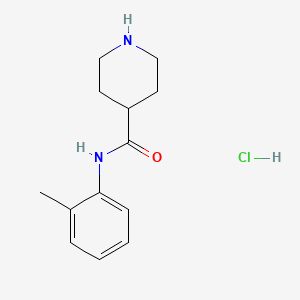
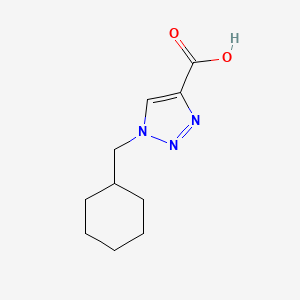
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)
